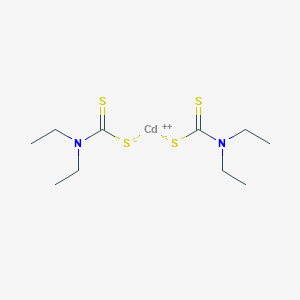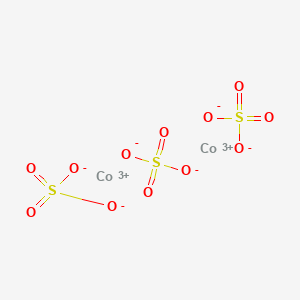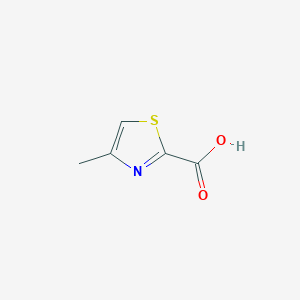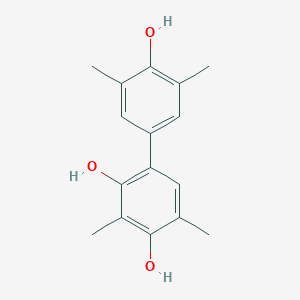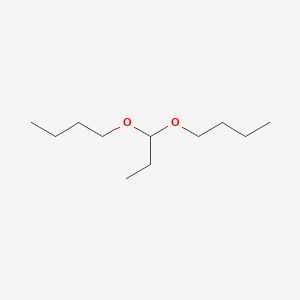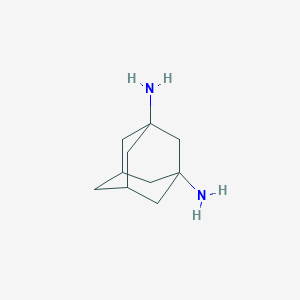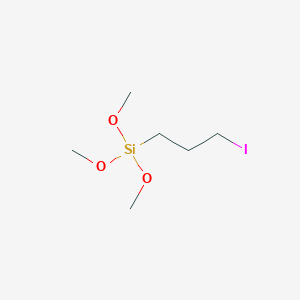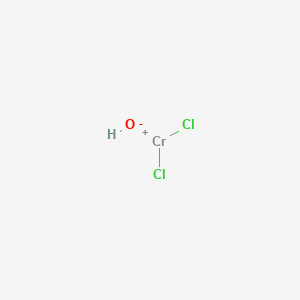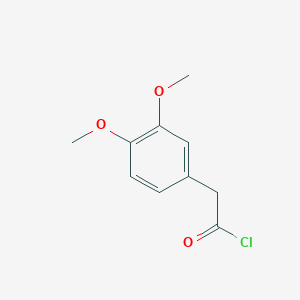
(3,4-二甲氧基苯基)乙酰氯
概述
描述
Synthesis Analysis
The synthesis of (3,4-Dimethoxyphenyl)acetyl chloride involves the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide in dimethyl sulfoxide or N, N-dimethylformamide, leading to the formation of a by-product, [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile, indicating complex reaction pathways in its synthesis (Fujii, Ueno, & Mitsukuchi, 1971).
Molecular Structure Analysis
The molecular structure of (3,4-Dimethoxyphenyl)acetyl chloride derivatives has been elucidated through various spectroscopic techniques, including ultraviolet, infrared, nuclear magnetic resonance spectra, and by comparison with structurally related compounds. These analyses provide detailed insights into the compound's molecular configuration (Jiansheng Tang & Verkade, 1996).
Chemical Reactions and Properties
Studies have demonstrated that (3,4-Dimethoxyphenyl)acetyl chloride participates in a variety of chemical reactions, yielding a range of significant products. For instance, it has been used in the synthesis of highly fluorescent compounds, showcasing its utility in creating substances with desirable photophysical properties (Jiansheng Tang & Verkade, 1996).
Physical Properties Analysis
The physical properties of (3,4-Dimethoxyphenyl)acetyl chloride, such as solubility, melting point, and boiling point, are essential for its handling and application in synthetic procedures. However, specific details on these properties require further research for comprehensive understanding.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for forming diverse derivatives, highlight the versatility of (3,4-Dimethoxyphenyl)acetyl chloride as a synthetic intermediate. Its reactions with different catalysts and under varying conditions have been explored to optimize synthesis routes and yields of target compounds (Yuan*, Chen, & Wang, 1991).
科学研究应用
合成抗炎和抗菌剂:一项研究探讨了使用(3,4-二甲氧基苯基)乙酰氯合成新型吡唑衍生物,表现出显著的抗炎和抗菌活性 (Keche et al., 2012)。
不对称合成和荧光化合物:该化合物用于合成具有高荧光量子产率的光学活性噁唑,表明在不对称合成和基于荧光的应用中具有潜在应用 (Tang & Verkade, 1996)。
抗氧化剂和酶抑制:一项研究从涉及(3,4-二甲氧基苯基)乙酰氯的化合物中合成了酚衍生物,显示出强大的抗氧化性能和酶抑制活性 (Artunç等人,2020)。
合成抗炎三唑和噻二唑衍生物:研究对使用(3,4-二甲氧基苯基)乙酰氯合成新的三唑和噻二唑衍生物进行了研究,展示了抗炎性能 (Labanauskas et al., 2001)。
膦酸衍生物合成:在一项研究中,乙酰氯用于合成氨基烷基和氨基(芳基)甲基膦酸衍生物,突出了乙酰氯在化学合成中的多功能性,可以推广到(3,4-二甲氧基苯基)乙酰氯 (Yuan, Chen, & Wang, 1991)。
安全和危害
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJIMTPENIGDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394078 | |
| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)acetyl chloride | |
CAS RN |
10313-60-7 | |
| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dimethoxyphenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


